molecular formula C9H3F5O2 B1630707 Pentafluorophenyl acrylate CAS No. 71195-85-2

Pentafluorophenyl acrylate

Cat. No. B1630707
CAS RN: 71195-85-2
M. Wt: 238.11 g/mol
InChI Key: RFOWDPMCXHVGET-UHFFFAOYSA-N
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Description

Pentafluorophenyl acrylate is a highly fluorinated polymer. It features the pentafluorophenyl ester functionality, from which its properties and applications result . It is most commonly used in post-polymerization modification to synthesize functional polyacrylamides or polyacrylates .


Synthesis Analysis

Commonly, poly(pentafluorophenyl acrylate) is synthesized by free radical polymerization of the monomer pentafluorophenyl acrylate . Additionally, pentafluorophenyl acrylate can be successfully polymerized by RAFT polymerization to yield homopolymers, copolymers, or block copolymers .


Molecular Structure Analysis

The molecular formula of Pentafluorophenyl acrylate is C9H3F5O2. It has an average mass of 238.111 Da and a monoisotopic mass of 238.005325 Da .


Chemical Reactions Analysis

Poly(pentafluorophenyl acrylate) is a polymeric active ester and hence features an inherent reactivity towards nucleophiles such as amines . It is therefore used in the preparation of polyacrylamides by reacting it with amines . Pentafluorophenyl acrylate can undergo reversible addition fragmentation transfer (RAFT) polymerization with oligoethylene glycol acrylate (OEGA) or diethylene glycol acrylate (DEGA) .


Physical And Chemical Properties Analysis

Pentafluorophenyl acrylate is a colorless to clear yellow liquid . Its initial boiling point and boiling range is 197 °C and it has a flash point of 68 °C .

Scientific Research Applications

Synthesis of Multifunctional Polymers

Pentafluorophenyl acrylate is primarily used in the synthesis of multifunctional polymers. Eberhardt et al. (2005) demonstrated that polymers derived from pentafluorophenyl acrylate can be used as soluble polymeric active esters in the preparation of multifunctional materials. These polymers exhibit reactivity towards primary and secondary amines and alcohols, facilitating the creation of polymers with varied functional properties (Eberhardt, Mruk, Zentel, & Théato, 2005).

Reactive Microcapillary Printing

Arnold et al. (2014) explored the application of pentafluorophenyl acrylate in reactive microcapillary printing (R-μCaP). This technique involves covalently attaching poly(pentafluorophenyl acrylate) to silicon oxide, which can then be used to generate patterns of spatially resolved chemical functionality (Arnold, McNitt, Popik, & Locklin, 2014).

Functionalization through Radical Addition

Caddick et al. (2004) provided a novel route to functionalize pentafluorophenyl (PFP) acrylate through rapid intermolecular radical addition. This method yields a variety of active esters, which are susceptible to further functionalization by aminolysis, highlighting the versatility of PFP acrylate in chemical synthesis (Caddick, Hamza, Judd, Reich, Wadman, & Wilden, 2004).

Fabrication of Nanoporous Structures

Zhao et al. (2013) utilized block copolymers synthesized from poly(pentafluorophenyl (methyl)acrylates) for the fabrication of nanoporous thin films and fibers. These materials remain reactive to amine substitution, demonstrating their potential for various applications, including filtration and catalysis (Zhao, Gu, Thielke, Sterner, Tsai, Russell, Coughlin, & Théato, 2013).

Protein Purification

Son et al. (2018) developed reactive pentafluorophenyl acrylate (PFPA) polymer brushes for cleaner protein purification. These polymer brushes, grafted on silica particles, were used to immobilize antibodies forefficient protein separation, showcasing the potential of PFPA in biomedical applications (Son, Ku, Kim, Li, & Char, 2018).

Kinetic Studies in Polymerization

Alex et al. (2021) conducted kinetic investigations on the (co)polymerization of pentafluorophenyl (meth)acrylates, particularly for biomedical applications. This study offers insights into the polymerization behavior of pentafluorophenyl acrylate, which is crucial for producing advanced materials with precise properties (Alex, Ulbrich, Rosales-Guzmán, Weber, Schubert, & Guerrero‐Sanchez, 2021).

Orthogonal Click Chemistry for Surface Modification

Brooks et al. (2016) utilized poly(pentafluorophenyl acrylate) brushes for multifunctional surface manipulation. These brushes were patterned using reactive microcapillary printing and other click chemistries, demonstrating the ability of pentafluorophenyl acrylate to create complex surface motifs with diverse chemical functionalities (Brooks, Yatvin, McNitt, Reese, Jung, Popik, & Locklin, 2016).

Thiol-Reactive Functional Polymers

Noy et al. (2015) described the synthesis and postpolymerization modification of thiol-reactive (meth)acrylate polymers containing pentafluorophenyl groups. These polymers underwent efficient thiol-para-fluoro substitution reactions, showcasing the adaptability of pentafluorophenyl acrylate in creating responsive polymer systems (Noy, Koldevitz, & Roth, 2015).

Optical Properties in Polymerization

Blazejewski et al. (1999) studied the bulk polymerization of pentafluorophenyl acrylate and its copolymers, focusing on their thermal and optical properties. This research contributes to understanding the material properties of pentafluorophenyl acrylate polymers, which are essential for applications in optics and electronics (Blazejewski, Hofstraat, Lequesne, Wakselman, & Wiersum, 1999).

CO2-Responsive Nanofibers

Lin et al. (2018) developed CO2-responsive nanofibers from photo-cross-linked poly(pentafluorophenyl acrylate). These nanofibers, modified with histamine, show a reversible hydrophobic-hydrophilic transition in response to CO2, suggesting their potential use in environmental sensing and responsive materials (Lin, Shang, & Théato, 2018).

Safety And Hazards

Pentafluorophenyl acrylate may cause respiratory irritation, serious eye irritation, and skin irritation . It is combustible and its vapors are heavier than air and may spread along floors. It forms explosive mixtures with air on intense heating .

Future Directions

Pentafluorophenyl acrylate finds application in the synthesis of functional polymers by post-polymerization modification . Applications of the resulting polyacrylamides can be found in drug delivery, functional surfaces, and nanoparticles . It has also been used in the preparation of pH-responsive polymeric micelles for controlled release of anti-cancer drugs .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F5O2/c1-2-3(15)16-9-7(13)5(11)4(10)6(12)8(9)14/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOWDPMCXHVGET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

71195-86-3
Record name Poly(pentafluorophenyl acrylate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71195-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30379756
Record name Pentafluorophenyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentafluorophenyl acrylate

CAS RN

71195-85-2
Record name Pentafluorophenyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,3,4,5,6-pentafluorophenyl) prop-2-enoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
920
Citations
PA Woodfield, Y Zhu, Y Pei, PJ Roth - Macromolecules, 2014 - ACS Publications
… (77) We optimized reaction conditions to convert poly(pentafluorophenyl acrylate), in homogeneous solution, with a zwitterionic amine and with mixtures of the zwitterionic amine and …
Number of citations: 155 pubs.acs.org
M Beija, Y Li, AB Lowe, TP Davis, C Boyer - European Polymer Journal, 2013 - Elsevier
Copolymerization reactions involving oligoethylene glycol acrylate (OEGA) or diethylene glycol acrylate (DEGA) with pentafluorophenyl acrylate (PFPA) have been performed by …
Number of citations: 36 www.sciencedirect.com
M Eberhardt, R Mruk, R Zentel, P Théato - European Polymer Journal, 2005 - Elsevier
… Pentafluorophenyl acrylate and -methacrylate were polymerized using AIBN as a thermal initiator. The obtained polymers were soluble polymeric active esters that could be used for the …
Number of citations: 432 www.sciencedirect.com
L Kircher, P Theato, NR Cameron - Polymer, 2013 - Elsevier
… In this article we describe the use of pentafluorophenyl acrylate (PFPA) as an activated ester monomer for the functionalisation of polyHIPEs. PFPA is significantly more hydrophobic …
Number of citations: 43 www.sciencedirect.com
W Graisuwan, H Zhao… - Journal of Polymer …, 2015 - Wiley Online Library
… This research aims to develop thermo-responsive micelles of which cores are cross-linkable via light-trigger process from block copolymers consisting of pentafluorophenyl acrylate (…
Number of citations: 27 onlinelibrary.wiley.com
S Lin, J Shang, P Theato - ACS Macro Letters, 2018 - ACS Publications
CO 2 -responsive nanofibers were facilely prepared from photo-cross-linked poly(pentafluorophenyl acrylate) (PPFPA) nanofibers via “amine-active ester” chemical modification. Photo-…
Number of citations: 29 pubs.acs.org
A Das, P Theato - Macromolecules, 2015 - ACS Publications
… Even poly(pentafluorophenyl acrylate) (polyPFPA), the focus of the present work, has been attempted already and was found to be not suitable for trans-esterification. (19, 22) …
Number of citations: 72 pubs.acs.org
H Son, J Ku, Y Kim, S Li, K Char - Biomacromolecules, 2018 - ACS Publications
Reactive pentafluorophenyl acrylate (PFPA) polymer brushes grafted on silica particles were prepared using surface-initiated reversible addition and fragmentation chain transfer …
Number of citations: 22 pubs.acs.org
RM Arnold, CD McNitt, VV Popik… - Chemical Communications, 2014 - pubs.rsc.org
Poly(pentafluorophenyl acrylate) was covalently attached to silicon oxide through the direct coupling of the reactive ester to surface silanol groups. Subsequently, reactive microcapillary …
Number of citations: 37 pubs.rsc.org
G Fantini, E Dallerba, M Massi… - … Chemistry and Physics, 2020 - Wiley Online Library
… Reversible addition‐fragmentation chain transfer polymerization of pentafluorophenyl acrylate yields a parent homopolymer that serves as a reactive scaffold for the preparation of a …
Number of citations: 4 onlinelibrary.wiley.com

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